2-Cyclobutyl-2-ethoxypropan-1-amine
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Overview
Description
2-Cyclobutyl-2-ethoxypropan-1-amine is an organic compound characterized by a cyclobutyl group attached to a propan-1-amine backbone, with an ethoxy group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-ethoxypropan-1-amine typically involves the nucleophilic substitution of a suitable haloalkane with a primary amine. One common method is the reaction of 2-cyclobutyl-2-ethoxypropan-1-ol with an amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-ethoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.
Scientific Research Applications
2-Cyclobutyl-2-ethoxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-ethoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its effects.
Comparison with Similar Compounds
2-Cyclobutyl-2-methoxypropan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
2-Cyclobutyl-2-ethoxyethan-1-amine: Similar structure with an ethan-1-amine backbone.
2-Cyclobutyl-2-ethoxybutan-1-amine: Similar structure with a butan-1-amine backbone.
Uniqueness: 2-Cyclobutyl-2-ethoxypropan-1-amine is unique due to its specific combination of cyclobutyl and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-cyclobutyl-2-ethoxypropan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-3-11-9(2,7-10)8-5-4-6-8/h8H,3-7,10H2,1-2H3 |
InChI Key |
ZZHGZKQEPUVTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CN)C1CCC1 |
Origin of Product |
United States |
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